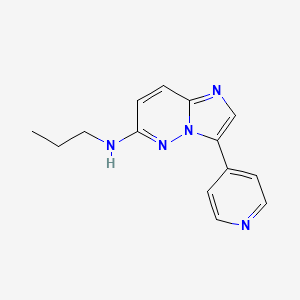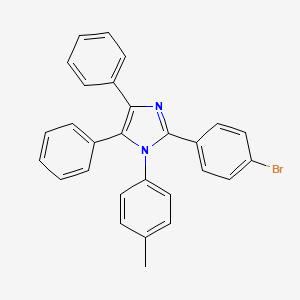![molecular formula C31H47N5O4S B11937965 (2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-591 is a potent, high-affinity, and cell-permeable inhibitor of the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. This compound selectively inhibits the neddylation of cullin 3, a process crucial for the activation of cullin-RING E3 ubiquitin ligases, which regulate the turnover of approximately 20% of cellular proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-591 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific functional groups .
Industrial Production Methods
Industrial production of DI-591 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
DI-591 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to defective cullin neddylation protein 1 and defective cullin neddylation protein 2 with high affinity, disrupting their interaction with ubiquitin conjugating enzyme E2 M .
Common Reagents and Conditions
The binding interactions of DI-591 are studied under various conditions, including different concentrations and incubation times. For instance, in vitro studies often use concentrations ranging from 0 to 10 micromolar and incubation times of up to 24 hours .
Major Products Formed
The primary outcome of DI-591’s interaction is the inhibition of cullin 3 neddylation, leading to the accumulation of nuclear factor erythroid 2-related factor 2 protein and its transcriptional activation .
Applications De Recherche Scientifique
DI-591 is extensively used as a research tool in various scientific fields:
Mécanisme D'action
DI-591 exerts its effects by binding to defective cullin neddylation protein 1 and defective cullin neddylation protein 2, with dissociation constant values of 12 nanomolar and 10.4 nanomolar, respectively. This binding disrupts the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, selectively inhibiting the neddylation of cullin 3. This inhibition leads to the accumulation of nuclear factor erythroid 2-related factor 2 protein, which activates the transcription of genes involved in cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of DI-591
DI-591 is unique due to its high affinity and selectivity for defective cullin neddylation protein 1 and defective cullin neddylation protein 2, with minimal binding to other defective cullin neddylation proteins. This selectivity makes it an excellent probe for studying the specific role of cullin 3 neddylation in various biological processes and diseases .
Propriétés
Formule moléculaire |
C31H47N5O4S |
|---|---|
Poids moléculaire |
585.8 g/mol |
Nom IUPAC |
(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m1/s1 |
Clé InChI |
CNJKDQGPBAWNRY-FTJBHMTQSA-N |
SMILES isomérique |
CCC(=O)N[C@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@@H](CNC(=O)CCN3CCOCC3)C4CCCCC4 |
SMILES canonique |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)CCN3CCOCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)


![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
